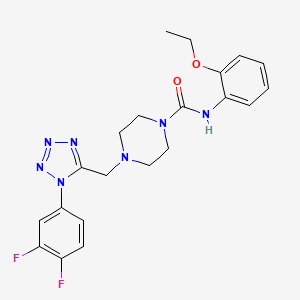
4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide is a complex organic compound known for its unique chemical structure and multifaceted applications. This compound features a tetrazole ring attached to a difluorophenyl group, piperazine, and an ethoxyphenyl moiety. It has garnered significant interest due to its potential utility in pharmaceuticals and various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide typically involves several steps:
Tetrazole Formation: : This can be achieved by cyclizing appropriate hydrazine derivatives with difluorophenyl-acetonitrile under acidic conditions.
Coupling Reaction: : The tetrazole derivative is then coupled with an ethoxyphenyl piperazine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: : While specific industrial production methods are proprietary, they often involve optimizing the synthetic steps mentioned above for large-scale production. This includes the use of automated reactors, efficient purification methods (like crystallization or chromatography), and stringent quality control measures to ensure batch consistency.
Types of Reactions
Oxidation and Reduction: : This compound can undergo various redox reactions depending on the functional groups involved.
Substitution: : It can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups like difluorophenyl.
Common Reagents and Conditions
Oxidizing Agents: : Commonly used oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: : Typical reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution Reactions: : Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used under controlled temperatures.
Major Products Formed: : The reactions generally lead to derivatives with modifications in the tetrazole or piperazine rings, offering potential new compounds for varied applications.
Scientific Research Applications
This compound has numerous applications across different fields:
Chemistry: : Used as a ligand in coordination chemistry, aiding in the synthesis of metal complexes.
Biology: : Employed in studies focusing on enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: : Potential therapeutic agent in the development of anti-inflammatory and anti-cancer drugs.
Industry: : Utilized in the creation of specialty polymers and advanced material composites.
Mechanism of Action
Mechanism: : The precise mechanism of action depends on its specific application. Generally, it involves binding to specific molecular targets such as enzymes or receptors, altering their activity.
Molecular Targets and Pathways
Enzymes: : It can inhibit or activate enzymes by binding to their active sites.
Receptors: : It may modulate receptor activity, influencing signal transduction pathways.
Comparison with Similar Compounds
4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide is unique due to its specific substitution pattern and functional groups. Similar compounds include:
1-(3,4-difluorophenyl)-1H-tetrazole derivatives: : These share the core tetrazole ring but differ in additional functional groups.
Piperazine carboxamides: : These have varied substituents on the piperazine ring but may not have the combined tetrazole and difluorophenyl groups.
Conclusion
This compound stands out for its intricate structure and multifaceted utility in scientific research and industry. Its unique combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable subject of study in modern chemistry and pharmaceuticals.
Hope that satisfies your scientific curiosity! What should we dive into next?
Properties
IUPAC Name |
4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-N-(2-ethoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N7O2/c1-2-32-19-6-4-3-5-18(19)24-21(31)29-11-9-28(10-12-29)14-20-25-26-27-30(20)15-7-8-16(22)17(23)13-15/h3-8,13H,2,9-12,14H2,1H3,(H,24,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGUCVKIZWAELZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(6-methylpyridin-2-yl)-N-[(phenylcarbamothioyl)amino]-1H-imidazole-4-carboxamide](/img/structure/B2519148.png)
![N-[cyano(2-methylphenyl)methyl]-2,5-dimethoxybenzamide](/img/structure/B2519149.png)
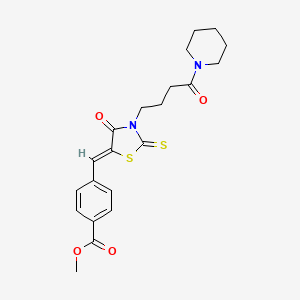
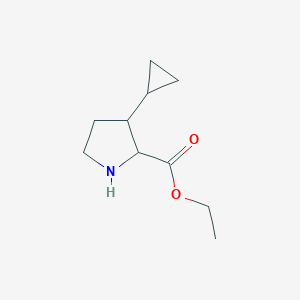
![2-(4-Fluorophenoxy)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2519152.png)
![11-Ethyl-4-(3-methoxyphenyl)-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2519155.png)
![2,6-Dichloro-N-[2-(cyclopentanecarbonylamino)ethyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2519156.png)
![4-[5-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2519157.png)
![N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-[(furan-2-yl)methyl]methanesulfonamide](/img/structure/B2519159.png)

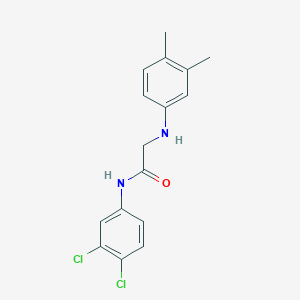
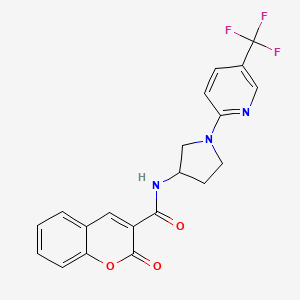
![2-(3-Butyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2519167.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2519168.png)
